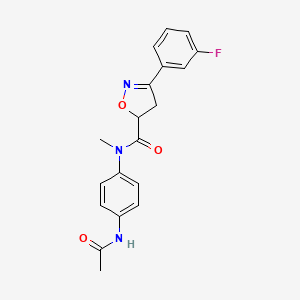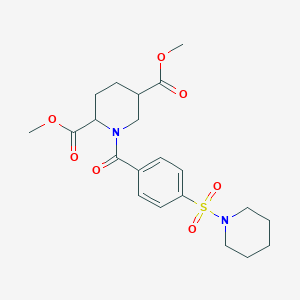![molecular formula C18H22N4O4 B7430809 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide](/img/structure/B7430809.png)
5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide, also known as MPDC, is a chemical compound that has been extensively studied for its potential therapeutic applications. In
Mechanism of Action
5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide acts as a selective antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical dopamine pathways. By blocking the activity of this receptor, this compound may modulate dopamine neurotransmission and improve symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective binding affinity for the dopamine D3 receptor, with a Ki value of 0.44 nM. This compound has also been shown to have high selectivity for the D3 receptor over other dopamine receptor subtypes. In preclinical studies, this compound has been shown to improve motor function in animal models of Parkinson's disease and reduce symptoms of schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of studying 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide in the laboratory is its high selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine neurotransmission. However, the limitations of studying this compound include its relatively low solubility in water and its potential toxicity, which may affect the interpretation of experimental results.
Future Directions
For the study of 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide include further optimization of the synthesis method to improve yield and purity, as well as the development of new derivatives with improved pharmacokinetic properties. This compound may also be studied in combination with other drugs to improve its therapeutic efficacy in the treatment of neurological disorders. Additionally, the use of this compound as a PET imaging agent may be further explored to improve the diagnosis and monitoring of dopamine-related disorders.
Synthesis Methods
The synthesis of 5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide involves several steps, including the reaction of 4-methoxyphenylpiperidine with ethyl 2-bromoacetate to form ethyl 4-methoxyphenylpiperidine-2-carboxylate. This intermediate is then reacted with methyl isocyanate to form this compound. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
Scientific Research Applications
5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been shown to have potent and selective binding affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. This compound has also been studied for its potential use as a PET imaging agent for the dopamine D3 receptor.
Properties
IUPAC Name |
5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-21(18(24)16-11-15(17(19)23)20-26-16)12-7-9-22(10-8-12)13-3-5-14(25-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTMKBOFGUFTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=NO3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanoylamino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430734.png)
![N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide](/img/structure/B7430740.png)
![N-[4-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]butan-2-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7430756.png)
![Methyl 6-[(3-cyclohexylpiperidine-1-carbonyl)amino]-3-methylpyridine-2-carboxylate](/img/structure/B7430766.png)

![Methyl 2-[3-[[2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbonyl]amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate](/img/structure/B7430777.png)
![tert-butyl N-[3-[[5-methyl-1-(4-methylphenyl)pyrazole-4-carbonyl]amino]propoxy]carbamate](/img/structure/B7430783.png)
![2-chloro-1-N,1-N-dimethyl-4-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzene-1,4-diamine](/img/structure/B7430784.png)
![Methyl 5-[[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]sulfamoyl]naphthalene-1-carboxylate](/img/structure/B7430792.png)
![6-bromo-3-fluoro-N-(4-propanoylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7430802.png)
![N-[4-[[2-(3-bromo-4-methoxyphenyl)ethyl-methylcarbamoyl]amino]-3-methoxyphenyl]acetamide](/img/structure/B7430841.png)
![Methyl 3-methyl-1-[1-(4-nitrophenyl)sulfonylpiperidine-2-carbonyl]azetidine-3-carboxylate](/img/structure/B7430847.png)

